molecular formula C21H15Cl4N3 B3009377 6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 477858-94-9

6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3009377
CAS No.: 477858-94-9
M. Wt: 451.17
InChI Key: JEICWGNEVDNXAF-UHFFFAOYSA-N
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Description

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core fused with an azetidine ring and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety. This structure combines key pharmacophoric elements observed in bioactive molecules, including the TZD ring (known for antidiabetic and anti-inflammatory properties) and the azetidine scaffold (valued for conformational rigidity and metabolic stability) .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl4N3/c1-11-14(9-15-16(22)4-3-5-17(15)23)12(2)28-21(26-11)10-20(27-28)13-6-7-18(24)19(25)8-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICWGNEVDNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC(=C(C=C3)Cl)Cl)C)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound with significant potential in pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H15Cl4N3
  • IUPAC Name : this compound
  • Density : 1.44 g/cm³ (predicted)
  • pKa : 0.56 (predicted)

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit key enzymes and receptors associated with cancer progression and inflammation.

Antitumor Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess notable anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines such as HepG-2 and HCT-116, with IC50 values of 6.9 µg/mL and 13.6 µg/mL respectively . This suggests that this compound may share similar mechanisms leading to apoptosis in malignant cells.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . These effects are crucial in managing chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial properties. A study on related compounds showed effective inhibition against various bacterial strains . The mechanism often involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate anticancer potentialCompound exhibited IC50 values of 6.9 µg/mL against HepG-2 cells .
Study 2 Assess anti-inflammatory activitySignificant reduction in NO and TNF-α production observed .
Study 3 Investigate antimicrobial efficacyEffective against multiple bacterial strains; mechanism involves membrane disruption .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazolo-pyrimidine derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of chlorine atoms is believed to enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth.

  • Case Study: A derivative of this compound was tested against breast cancer cell lines and showed a marked decrease in cell viability compared to controls. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds containing pyrazolo and pyrimidine moieties have been reported to possess antimicrobial properties. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Case Study: In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for developing new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo-pyrimidines has been documented in various studies. These compounds may modulate inflammatory pathways, providing therapeutic benefits for conditions such as arthritis or other inflammatory diseases.

  • Research Findings: In animal models of inflammation, administration of similar compounds resulted in reduced levels of pro-inflammatory cytokines, indicating a possible mechanism for their anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonamide-pyrrolidine group distinguishes it from halogenated () or propargyl-substituted analogs ().
  • Azetidine-containing analogs (e.g., ) share conformational constraints but differ in electronic properties due to substituents.

Challenges :

  • Sulfonamide incorporation may necessitate protective strategies to avoid side reactions.
  • Azetidine ring stability under reaction conditions must be monitored.

Pharmacological Comparison

Activity Analog Example Mechanism Target Compound’s Potential
Aldose Reductase Inhibition (Z)-5-arylidene-TZDs () Competitive inhibition via TZD core Enhanced activity possible due to sulfonamide’s hydrogen-bonding capacity
Anticancer Compound 5 () PTP-1B inhibition; apoptosis induction Azetidine’s rigidity may improve target binding; sulfonamide could modulate solubility
Kinase Inhibition YPC-21440 () Pan-Pim kinase inhibition Sulfonamide-pyrrolidine may alter selectivity compared to imidazopyridazine-based inhibitors
Antidiabetic Compound 9 () PTP-1B inhibition (IC₅₀ ~1.2 μM) Sulfonamide’s electron-withdrawing effects might enhance enzyme interaction

Contradictions :

  • Halogenated analogs () prioritize lipophilicity, whereas sulfonamide groups favor aqueous solubility. This trade-off impacts bioavailability and tissue penetration.

Pharmacokinetic Comparison

  • Solubility : The sulfonamide group likely enhances aqueous solubility compared to halogenated () or propargyl-substituted analogs () .
  • Metabolic Stability: Azetidine’s rigidity may reduce CYP450-mediated metabolism relative to flexible alkyl chains (e.g., 2-aminoethyl in ) .
  • Permeability : Bulkier sulfonamide-pyrrolidine substituents could hinder passive diffusion compared to benzylidene derivatives () .

Q & A

Q. Table 1: Representative NMR Data for Key Protons

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
2,6-Dichlorobenzyl7.35–7.45 (m)128–135
3,4-Dichlorophenyl7.60–7.80 (m)130–140
5,7-Dimethyl2.30 (s)18–22

Advanced: How to design experiments for target selectivity?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-flumazenil for GABAₐ receptors) to measure IC₅₀ values against off-target receptors .
  • Computational docking : Employ molecular dynamics simulations (e.g., SwissDock) to predict binding affinities to non-target kinases or GPCRs .
  • Functional cellular assays : Compare cAMP modulation or calcium flux in cells overexpressing target vs. non-target receptors .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Gloves, lab coats, and goggles (mandatory due to halogenated aromatic toxicity) .
  • Ventilation : Use fume hoods for synthesis and solvent evaporation steps .
  • Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced: How to optimize solubility and bioavailability?

Methodological Answer:

  • Prodrug derivatization : Introduce phosphate or ester groups at the 3-position to enhance aqueous solubility (analogous to ) .
  • Nanoformulations : Use liposomal encapsulation or cyclodextrin complexes to improve dissolution rates .
  • Co-solvent systems : Test DMSO/PEG-400 mixtures for in vivo dosing (validated in for similar compounds) .

Basic: How to validate batch purity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Melting point : Compare with literature values (e.g., 243–246°C for analogous derivatives in ) .

Advanced: How to investigate metabolic pathways?

Methodological Answer:

  • Liver microsome assays : Incubate with NADPH and identify metabolites via LC-HRMS .
  • CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interactions .
  • Toxic metabolite detection : Monitor for reactive intermediates (e.g., quinone species) using glutathione trapping assays .

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